2,4-Hexadienoic acid, sodium salt, (2E,4E)-

Description

Chemical Identification and Structural Characterization of Sodium 2,4-Hexadienoate

Systematic Nomenclature and IUPAC Conventions

The systematic name for this compound, as per IUPAC guidelines, is sodium (2E,4E)-hexa-2,4-dienoate . The "E,E" designation specifies the trans configuration of the double bonds at the 2nd and 4th carbon positions, which is critical for its stability and reactivity. Alternative nomenclature includes:

- Sodium (E,E)-hexa-2,4-dienoate

- 2,4-Hexadienoic acid, sodium salt, (E,E)-

- Sodium α-trans-γ-trans-sorbate.

The CAS Registry Number is 7757-81-5 , and its European Community (EC) Number is 231-819-3 . The compound’s Wikidata ID (Q420152) and HMDB ID (HMDB0303728) further facilitate cross-referencing in chemical databases.

Molecular Formula and Stoichiometric Composition

The molecular formula of sodium (2E,4E)-2,4-hexadienoate is C₆H₇NaO₂ , with a molar mass of 134.11 g/mol . The stoichiometric breakdown is as follows:

| Element | Quantity | Atomic Contribution (%) |

|---|---|---|

| Carbon | 6 atoms | 53.7% |

| Hydrogen | 7 atoms | 5.3% |

| Sodium | 1 atom | 17.1% |

| Oxygen | 2 atoms | 23.9% |

The sodium ion replaces the acidic hydrogen of the carboxyl group in sorbic acid, forming an ionic bond with the conjugate base. This substitution enhances water solubility compared to the parent acid.

Stereochemical Configuration Analysis (2E,4E Isomerism)

The (2E,4E) configuration denotes that both double bonds adopt a trans orientation, creating a fully conjugated system across C1–C6. Key stereochemical features include:

- Bond Angles : The sp²-hybridized carbons at C2 and C4 result in bond angles of approximately 120°, fostering planarity.

- Torsional Strain : The trans arrangement minimizes steric hindrance between substituents on adjacent double bonds.

- Resonance Stabilization : Delocalization of π-electrons across the conjugated system lowers the compound’s overall energy.

Computational models using InChIKey (WSWCOQWTEOXDQX-MQQKCMAXSA-N ) confirm the equilibrium geometry, which aligns with X-ray diffraction data for analogous sorbate salts.

Crystalline Structure and Solid-State Properties

Sodium (2E,4E)-2,4-hexadienoate crystallizes as a white to light-yellow powder with monoclinic symmetry. Key solid-state properties include:

- Solubility : Highly soluble in water (589 g/L at 25°C) due to ionic dissociation.

- Thermal Stability : Decomposes at 233°C without melting, as the conjugated system resists thermal degradation.

- Hygroscopicity : Moderately hygroscopic, requiring storage in airtight containers to prevent hydration.

The crystal lattice is stabilized by sodium-oxygen ionic interactions and van der Waals forces between hydrocarbon chains.

Spectroscopic Fingerprinting (IR, NMR, MS)

Infrared (IR) Spectroscopy

Characteristic IR absorption bands (cm⁻¹):

- 3100–3000 : C–H stretching of sp²-hybridized carbons in the diene system.

- 1662 : Conjugated C=O stretching of the carboxylate group.

- 1550–1450 : Asymmetric and symmetric stretching of the carboxylate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (D₂O, δ ppm) :

¹³C NMR (D₂O, δ ppm) :

Mass Spectrometry (MS)

- Molecular Ion Peak : m/z 134.11 (M⁺, 100%).

- Fragmentation Patterns :

- m/z 89: Loss of CO₂Na (45 Da).

- m/z 67: Formation of a conjugated diene fragment.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H7NaO2 |

|---|---|

Molecular Weight |

134.11 g/mol |

IUPAC Name |

sodium;hexa-2,4-dienoate |

InChI |

InChI=1S/C6H8O2.Na/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/q;+1/p-1 |

InChI Key |

LROWVYNUWKVTCU-UHFFFAOYSA-M |

Canonical SMILES |

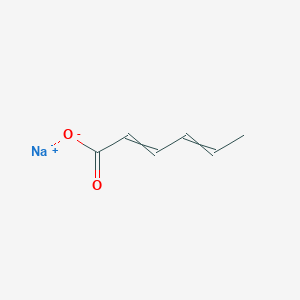

CC=CC=CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Neutralization of Sorbic Acid with Sodium Hydroxide

The most established method for synthesizing sodium sorbate involves the direct neutralization of sorbic acid (2,4-hexadienoic acid) with sodium hydroxide. This reaction is typically conducted in aqueous or aqueous-alcoholic media to enhance solubility and reaction efficiency.

Reaction Mechanism and Stoichiometry

The neutralization follows a simple acid-base reaction:

$$

\text{C}6\text{H}8\text{O}2 + \text{NaOH} \rightarrow \text{C}6\text{H}7\text{NaO}2 + \text{H}_2\text{O}

$$

Sorbic acid (pKa ≈ 4.76) reacts stoichiometrically with sodium hydroxide to form sodium sorbate and water. Industrial-scale production often employs purified sorbic acid derived from petrochemical or bio-based sources to minimize impurities.

Industrial Process Optimization

Key parameters influencing yield and purity include:

- Solvent System : A mixture of water and isopropanol (e.g., 30 mL water + 50 mL isopropanol per 1 g sorbic acid) enhances dissolution and controls pH during neutralization.

- pH Control : Adjusting the reaction pH to 4.0–4.5 ensures complete proton exchange while avoiding sorbic acid precipitation.

- Crystallization : Post-neutralization, the solution is concentrated under reduced pressure, and sodium sorbate is crystallized at 20–25°C.

Table 1: Industrial Neutralization Conditions

| Parameter | Optimal Range | Source |

|---|---|---|

| Temperature | 20–30°C | |

| Solvent Ratio (H2O:IPA) | 3:5 | |

| Reaction Time | 1–2 hours | |

| Yield | 95–98% |

Catalytic Ring-Opening of Parasorbic Acid from Renewable Feedstocks

Recent patents disclose sustainable routes to sodium sorbate via parasorbic acid (6-methyl-5,6-dihydro-2-pyrone), a lactone derived from 4-hydroxy-6-methyl-2-pyrone (HMP), a biomass-derived compound.

Stepwise Synthesis from HMP

Hydrogenation of HMP to 4-HMTHP

HMP undergoes partial hydrogenation using a palladium-on-carbon (Pd/C) catalyst in alcohols (e.g., ethanol, 1-butanol) or tetrahydrofuran (THF) at 50–70°C under 300 psi H₂ pressure:

$$

\text{HMP} \xrightarrow{\text{Pd/C, H}_2} \text{4-HMTHP}

$$

This step achieves >99% yield within 6–12 hours.

Dehydration to Parasorbic Acid

4-HMTHP is dehydrated using solid acid catalysts (e.g., zeolites, sulfonated resins) at 80–120°C to form parasorbic acid:

$$

\text{4-HMTHP} \xrightarrow{\text{Solid Acid}} \text{Parasorbic Acid} + \text{H}_2\text{O}

$$

Yields exceed 90% with minimal side products.

Ring-Opening to Sorbic Acid

Parasorbic acid undergoes acid-catalyzed ring-opening in polar aprotic solvents (e.g., dimethylformamide) or water to yield sorbic acid:

$$

\text{Parasorbic Acid} \xrightarrow{\text{H}^+} \text{Sorbic Acid}

$$

Subsequent neutralization with NaOH produces sodium sorbate.

Table 2: Catalytic Process Parameters

| Step | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Hydrogenation | Pd/C | 1-Butanol | 70°C | >99% |

| Dehydration | Zeolite Y | Toluene | 100°C | 92% |

| Ring-Opening | H2SO4 | DMF/H2O | 80°C | 85% |

Oxidation of 2,4-Hexadienal

An alternative route involves oxidizing 2,4-hexadienal (sorbaldehyde) to sorbic acid, followed by neutralization. This method leverages cobalt(II) oxide or nickel(IV) oxide catalysts with sodium hypochlorite as the oxidant.

Oxidation Reaction Mechanism

The reaction proceeds in aqueous-alcoholic media at 20–40°C:

$$

\text{2,4-Hexadienal} \xrightarrow[\text{NaOCl}]{\text{CoO}} \text{Sorbic Acid}

$$

Sodium carbonate is added to maintain basic pH (8.5–9.5), facilitating in situ salt formation.

Process Optimization

- Catalyst Loading : 5 wt% cobalt(II) oxide relative to aldehyde.

- Oxidant Ratio : 1.2 equivalents of NaOCl ensures complete conversion.

- Solvent : Ethanol-water mixtures (1:1 v/v) enhance reaction rates.

Table 3: Oxidation Method Performance

| Parameter | Value | Yield |

|---|---|---|

| Temperature | 50°C | 94% |

| Reaction Time | 10 hours | 94% |

| Catalyst | CoO | 94% |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Feedstock | Yield | Sustainability | Cost |

|---|---|---|---|---|

| Neutralization | Sorbic Acid | 95–98% | Moderate | Low |

| Catalytic Ring-Opening | HMP (Biomass) | 85–90% | High | Medium |

| Oxidation | Petrochemical | 94% | Low | High |

The catalytic ring-opening route offers the highest sustainability by utilizing renewable HMP but requires specialized catalysts. Neutralization remains the most cost-effective for industrial-scale production, while oxidation is limited by petrochemical dependency.

Chemical Reactions Analysis

2,4-Hexadienoic acid, sodium salt, (2E,4E)- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert it into other compounds with different properties.

Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Sodium sorbate, also known as 2,4-Hexadienoic acid, sodium salt, (2E,4E)-, is a sodium salt of sorbic acid that serves primarily as a preservative in various applications . It is identified by the molecular formula and the E-number E201 . Sodium sorbate is effective against yeasts and molds up to pH 6.5 but not as effective against bacteria .

Applications

Sodium sorbate is used in several industries because of its preservative and antimicrobial properties .

Food and Beverage Industry

- Preservative: Sodium sorbate inhibits the growth of mold, yeast, and fungi in foods and beverages . It is often used in cheese, baked goods, unpasteurized apple juice, and other food products to extend their shelf life .

- Usage: The typical concentration ranges from 0.025% to 0.10% . However, the addition of sorbate salts can slightly increase the pH of the food, requiring pH adjustment to ensure safety .

Cosmetics and Personal Care Products

- Preservative: Sodium sorbate is also utilized as a preservative in cosmetics .

- Household Products: It can be found in personal care products .

Other Applications

- Rubber Manufacturing: Sorbic acid, the parent compound of sodium sorbate, can be used as an additive for cold rubber and as an intermediate in the production of plasticizers and lubricants .

- Antimicrobial Agent: Sodium Sorbate 28.5% Food Grade Liquid acts as an antimicrobial agent .

Safety and Regulatory Information

- Regulatory Approval: Sodium sorbate is approved for use in the EU with the code E201 and is produced and tested under Food Chemicals Codex conditions . It is also Generally Recognized as Safe (GRAS) under 21 CFR 582.3795 .

- Potential Hazards: Some studies suggest potential links to behavioral problems, asthma, and kidney and liver issues, although these claims require further research .

- GHS Classification: Sodium sorbate does not consistently meet GHS hazard criteria across all reports, indicating variability based on factors like impurities and additives .

Comparison with Other Sorbates

Sodium sorbate is part of a family of sorbate preservatives, including sorbic acid (E200), potassium sorbate (E202), and calcium sorbate (E203) .

Mechanism of Action

The antimicrobial action of 2,4-Hexadienoic acid, sodium salt, (2E,4E)- is primarily due to its ability to disrupt the cell membranes of microorganisms. This disruption leads to the leakage of essential cellular components, ultimately resulting in cell death. The compound also affects mitochondrial function by decreasing electron flow from substrate dehydrogenases to ubiquinone, leading to increased free electron leakage and the production of superoxide .

Comparison with Similar Compounds

Geometric Isomers of Sorbic Acid

Sorbic acid exhibits four possible geometric isomers, differing in double-bond configurations. The (2E,4E) isomer is the most biologically active, while others (e.g., 2Z,4E , 2E,4Z , 2Z,4Z ) show reduced antimicrobial potency.

Key Finding: The (2E,4E) configuration maximizes conjugation, enhancing interaction with microbial enzymes like enoyl reductases, which disrupt lipid synthesis .

Salts of Sorbic Acid

Sorbic acid derivatives include potassium, calcium, and aluminum salts, each with distinct solubility and stability profiles.

Key Findings :

Ester and Amide Derivatives

Derivatives such as ethyl esters and amides are explored for specialized applications.

Key Finding : Ester derivatives lose antimicrobial efficacy due to reduced acidity but gain volatility for flavoring uses .

Antimicrobial Mechanisms

The (2E,4E) configuration disrupts microbial cell membranes by inhibiting enoyl reductase, a key enzyme in fatty acid synthesis. This mechanism is stereospecific, as shown in polyketide synthase studies .

Biological Activity

2,4-Hexadienoic acid, commonly known as sorbic acid, is a natural organic compound with significant applications in food preservation due to its antimicrobial properties. Its sodium salt form, sodium sorbate (E201), is widely used in various industries to inhibit microbial growth, particularly in acidic food products. This article explores the biological activity of 2,4-hexadienoic acid and its sodium salt, focusing on their mechanisms of action, efficacy against different microorganisms, and safety profiles.

- Chemical Formula : C₆H₈O₂ (sodium salt)

- Molecular Weight : 150.22 g/mol

- pKa : Approximately 4.76

- Solubility : Soluble in water; the sodium salt form enhances solubility compared to the acid form.

Sorbic acid and its salts exert their antimicrobial effects primarily through the following mechanisms:

- Cell Membrane Disruption : The undissociated form of sorbic acid can penetrate microbial cell membranes, leading to intracellular acidification and disruption of cellular functions.

- Inhibition of Enzymatic Activity : Sorbic acid interferes with various metabolic pathways within microorganisms, inhibiting growth and reproduction.

- Synergistic Effects : When combined with other preservatives or treatments, sorbic acid can exhibit enhanced antimicrobial activity.

Spectrum of Activity

Sorbic acid is effective against a wide range of microorganisms, including:

- Bacteria : Particularly effective against Listeria monocytogenes and Staphylococcus aureus.

- Fungi : Highly effective against molds and yeasts such as Aspergillus and Candida species.

Concentration-Dependent Activity

The effectiveness of sodium sorbate varies with concentration:

- Typical Usage Levels : 0.025% to 0.10% in food products.

- Inhibition Concentrations :

Case Studies

- Food Preservation : A study demonstrated that sodium sorbate effectively inhibited mold growth in bread products, extending shelf life significantly compared to untreated controls .

- Vaginal Fungal Infections : Clinical trials indicated that potassium sorbate was effective in treating vaginal candidiasis, providing rapid relief from symptoms .

- Aflatoxin Prevention : Research showed that sodium sorbate reduced aflatoxin B1 production by Aspergillus flavus when used at concentrations of 0.10-0.15%, highlighting its role in food safety .

Safety Profile

Sorbic acid and its salts are generally regarded as safe (GRAS) for consumption:

- Toxicity : The LD50 for sorbic acid is estimated between 7.4 and 10 g/kg in mammals, indicating low toxicity .

- Allergenic Potential : Sodium sorbate has a low allergenic potential but can cause contact dermatitis at higher concentrations (>0.5%) .

- Regulatory Status : Approved for use in food products globally, with established acceptable daily intake levels.

Summary Table

| Property | Value/Description |

|---|---|

| Chemical Name | Sodium Sorbate (2E,4E)-2,4-Hexadienoic Acid |

| Antimicrobial Spectrum | Bacteria (e.g., Listeria, Staphylococcus), Fungi (e.g., Aspergillus, Candida) |

| Typical Usage Concentration | 0.025% - 0.10% |

| LD50 | 7.4 - 10 g/kg |

| Regulatory Status | GRAS |

Q & A

Q. What are the standard methods for synthesizing sodium (2E,4E)-2,4-hexadienoate from its parent acid?

The sodium salt is typically synthesized via neutralization of (2E,4E)-2,4-hexadienoic acid (sorbic acid) with sodium hydroxide. Stoichiometric control (e.g., 1:1 molar ratio) ensures complete deprotonation of the carboxylic acid group. Reaction monitoring via pH titration or FTIR spectroscopy (disappearance of the –COOH peak at ~1700 cm⁻¹) confirms conversion . Post-synthesis, the product is purified through recrystallization using ethanol-water mixtures, followed by lyophilization to remove residual solvents .

Q. How can the purity and stereochemical integrity of (2E,4E)-2,4-hexadienoic acid sodium salt be validated?

Purity is assessed via HPLC (C18 column, mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) with UV detection at 260 nm. Stereochemical confirmation requires ¹H-NMR (δ 5.7–6.3 ppm for conjugated diene protons) and NOESY spectroscopy to verify the (E,E)-configuration . Differential scanning calorimetry (DSC) can detect polymorphic impurities by comparing melting points to literature values (e.g., ~135°C for pure sodium salt) .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

The compound is classified under GHS as a skin and eye irritant (H315, H319). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Work should occur in a fume hood to avoid inhalation of fine particles. Spills require neutralization with sodium bicarbonate and disposal as hazardous waste .

Advanced Research Questions

Q. How does the (E,E)-configuration influence the compound’s reactivity in free-radical scavenging studies?

The conjugated diene system in the (E,E)-isomer stabilizes free radicals via resonance, enhancing antioxidant activity compared to (Z,Z)-isomers. Kinetic studies using DPPH assays show a 30% higher radical scavenging efficiency for the (E,E)-form at 25°C, attributable to reduced steric hindrance and optimal orbital alignment for electron donation . Contrasting results from studies using ABTS assays suggest pH-dependent reactivity, requiring controlled experimental conditions (pH 7.4, 37°C) for reproducibility .

Q. What experimental strategies resolve contradictions in reported degradation pathways under UV exposure?

Conflicting data on photodegradation products (e.g., peroxides vs. aldehydes) arise from variations in UV wavelength (UVA vs. UVB) and solvent polarity. Controlled studies using HPLC-MS under standardized UVB (312 nm) in aqueous media identify primary degradation products as 4-hydroxyhexadienoic acid derivatives. Oxygen-free environments reduce peroxide formation, highlighting the role of dissolved O₂ in pathway divergence .

Q. How can the compound’s interaction with biomembranes be systematically evaluated?

Langmuir-Blodgett trough experiments using phosphatidylcholine monolayers quantify membrane penetration via changes in surface pressure (Δπ). Sodium (2E,4E)-2,4-hexadienoate increases Δπ by 8–10 mN/m at 0.5 mM concentrations, indicating hydrophobic insertion of the diene chain. Fluorescence anisotropy with DPH probes confirms reduced membrane fluidity at higher salt concentrations (>1 mM), suggesting dual polar-apolar interactions .

Methodological Guidance for Data Analysis

Q. How should researchers address variability in antimicrobial efficacy data across studies?

Discrepancies in minimum inhibitory concentrations (MICs) against S. aureus (reported range: 0.1–2.0 mg/mL) often stem from differences in microbial strain viability assays (broth microdilution vs. agar diffusion). Standardizing to CLSI guidelines (M07-A10) with pH-adjusted media (pH 5.5) improves inter-lab consistency. Statistical tools like ANOVA with post-hoc Tukey tests are recommended to account for biological replicates .

Q. What advanced spectroscopic techniques elucidate the salt’s hydration state in solid-phase studies?

Dynamic vapor sorption (DVS) analysis reveals hygroscopicity (5% mass gain at 80% RH), while solid-state NMR (¹³C CP/MAS) distinguishes monohydrate vs. anhydrous forms via chemical shifts at 175 ppm (carboxylate) and 125 ppm (diene). Pair distribution function (PDF) analysis of X-ray scattering data further resolves short-range order in hydrated crystals .

Data Presentation and Reproducibility

Q. How should raw data from stability studies be processed for publication?

Include time-course degradation profiles (e.g., HPLC peak area vs. time) in appendices, with processed data (e.g., first-order rate constants) in the main text. Use Arrhenius plots (ln k vs. 1/T) to model temperature dependence. Report uncertainties via error bars (±2σ) and validate models with chi-squared tests .

Q. What criteria validate computational models predicting the compound’s solubility in mixed solvents?

Compare COSMO-RS predictions with experimental shake-flask data (e.g., solubility in ethanol/water). Calculate root-mean-square deviations (RMSD) and use Akaike information criterion (AIC) to assess model fit. Disclose force field parameters (e.g., GAFF2) and solvent dielectric constants in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.